3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide
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Overview
Description
3-methyl-N’-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been extensively studied for their applications in medicine, particularly as antipsychotic and anti-inflammatory agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide typically involves the condensation of 10H-phenothiazine derivatives with various benzene carboximidamides. One common method includes the reaction of 10H-phenothiazine-3-carbaldehyde with 3-methylbenzohydrazide under acidic conditions . The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of alkylated or acylated phenothiazine derivatives.
Scientific Research Applications
3-methyl-N’-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use as an antipsychotic and anti-inflammatory agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 10-methyl-10H-phenothiazine
- 10-benzoyl-10H-phenothiazine
- 2-chloro-10H-phenothiazine
Uniqueness
3-methyl-N’-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other phenothiazine derivatives. Its unique structure allows for targeted interactions with specific molecular pathways, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] phenothiazine-10-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14-7-6-8-15(13-14)20(22)23-26-21(25)24-16-9-2-4-11-18(16)27-19-12-5-3-10-17(19)24/h2-13H,1H3,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYRWVNUDAYZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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